molecular formula C21H20F3N3OS B14112790 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B14112790
M. Wt: 419.5 g/mol
InChI Key: QAKQEZQCNKANDM-UHFFFAOYSA-N
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Description

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a complex organic compound that features a quinoline and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Thiourea Moiety: The thiourea moiety is introduced by reacting the quinoline derivative with an isothiocyanate compound under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation and inflammation, such as topoisomerases and cyclooxygenases.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.

    Thiourea Derivatives: Compounds such as thiourea and phenylthiourea share the thiourea moiety and exhibit similar chemical reactivity.

Uniqueness

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the combination of the quinoline and thiourea moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

Properties

Molecular Formula

C21H20F3N3OS

Molecular Weight

419.5 g/mol

IUPAC Name

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C21H20F3N3OS/c1-12-6-7-13(2)18-17(12)10-14(19(28)27-18)8-9-25-20(29)26-16-5-3-4-15(11-16)21(22,23)24/h3-7,10-11H,8-9H2,1-2H3,(H,27,28)(H2,25,26,29)

InChI Key

QAKQEZQCNKANDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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